6-Bromo-2-fluoro-3-methoxybenzonitrile
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Overview
Description
6-Bromo-2-fluoro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-methoxybenzonitrile typically involves the bromination and fluorination of a methoxybenzonitrile precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, dichloromethane, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzonitriles.
Scientific Research Applications
6-Bromo-2-fluoro-3-methoxybenzonitrile is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of biological pathways and the development of bioactive molecules.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of biological pathways, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-fluoro-2-methoxybenzonitrile
- 6-Bromo-2-fluoro-3-methoxybenzaldehyde
- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
Uniqueness
6-Bromo-2-fluoro-3-methoxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
Molecular Formula |
C8H5BrFNO |
---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
6-bromo-2-fluoro-3-methoxybenzonitrile |
InChI |
InChI=1S/C8H5BrFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 |
InChI Key |
DJYOUEPZZKKFMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C#N)F |
Origin of Product |
United States |
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